molecular formula C4H3BrClNO B056726 3-Bromo-5-(chloromethyl)isoxazole CAS No. 124498-15-3

3-Bromo-5-(chloromethyl)isoxazole

Cat. No. B056726
CAS RN: 124498-15-3
M. Wt: 196.43 g/mol
InChI Key: GQKKVODIBXQDQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)isoxazole (BCMI) is an organic compound commonly used in laboratory experiments and scientific research. It is a functionalized heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms. BCMI is a versatile compound with a wide range of applications in research and lab experiments.

Scientific Research Applications

Synthesis and Biological Activity

Isoxazole derivatives have been synthesized for their antitubercular and antimicrobial activities. The study by Popat et al. (2004) involved preparing 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and evaluating their biological activities, highlighting their potential in combating microbial infections (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Regioselective Synthesis

Chalyk et al. (2019) reported on the regioselective synthesis of 5-(Fluoroalkyl)isoxazole building blocks from functionalized halogenoximes. This research opens up new avenues for the development of fluorinated isoxazole derivatives with potential applications in medicinal chemistry and material science (Chalyk, Hrebeniuk, Fil, et al., 2019).

Novel Compounds with Antifungal and Antibacterial Properties

Naqvi, Kapoor, and Sharma (2010) synthesized novel compounds from 3-acyl-4-bromomethyl- and 3-acyl-4,5-bischloromethyl-2-isoxazolines, showing promising antifungal and antibacterial activities. This demonstrates the therapeutic potential of isoxazole derivatives (Naqvi, Kapoor, & Sharma, 2010).

Isoxazole Derivatives as Anti-Cancer Agents

Research by Das et al. (2015) on the synthesis and investigation of novel spiro-isoxazolines as anti-cancer agents showed that these compounds exhibit considerable antitumor activities across various cancer cell lines, indicating the potential of isoxazole derivatives in cancer therapy (Das, Omollo, Sitole, et al., 2015).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, H335 . Precautionary measures include P233, P260, P264, P270, P271, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P403, P405 .

Future Directions

In the field of drug discovery, isoxazole is a significant moiety. Given its importance, it is imperative to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a potential future direction .

Mechanism of Action

Target of Action

3-Bromo-5-(chloromethyl)isoxazole is a type of isoxazole, a five-membered heterocyclic moiety .

Mode of Action

As an isoxazole derivative, it may interact with biological targets based on its chemical diversity

Biochemical Pathways

Isoxazole derivatives have been shown to have significant biological interests , suggesting that they may influence a variety of biochemical pathways.

Pharmacokinetics

Its molecular weight is 196.43 , which may influence its pharmacokinetic properties

Result of Action

Given the significant biological interests of isoxazole derivatives , it is plausible that this compound could have notable effects at the molecular and cellular levels.

properties

IUPAC Name

3-bromo-5-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)8-7-4/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKKVODIBXQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376808
Record name 3-Bromo-5-(chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124498-15-3
Record name 3-Bromo-5-(chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(chloromethyl)-1,2-oxazole
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